molecular formula C10H13ClN2 B1461316 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine CAS No. 1153413-03-6

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine

Cat. No.: B1461316
CAS No.: 1153413-03-6
M. Wt: 196.67 g/mol
InChI Key: YCLXGJBTKAGUBF-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine is a heterocyclic organic compound with the molecular formula C10H13ClN2 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position, a cyclopropyl group at the 2-position, and an isopropyl group at the 6-position

Scientific Research Applications

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine is not specified in the available resources. The mechanism of action of a chemical compound typically refers to its interactions with biological systems, which is not applicable in this context as this compound is not known to be a bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-6-isopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with isopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-isopropylpyrimidine: Similar in structure but lacks the cyclopropyl group.

    4,6-Dichloro-2-isopropylpyrimidine: Contains an additional chlorine atom at the 6-position.

Uniqueness

4-Chloro-2-cyclopropyl-6-isopropylpyrimidine is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct chemical properties and potential biological activities. The combination of these groups with the pyrimidine ring enhances its reactivity and potential as a versatile building block in organic synthesis.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-6-propan-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-6(2)8-5-9(11)13-10(12-8)7-3-4-7/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLXGJBTKAGUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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